Norleual

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

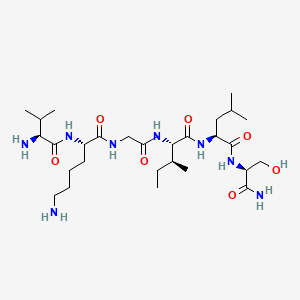

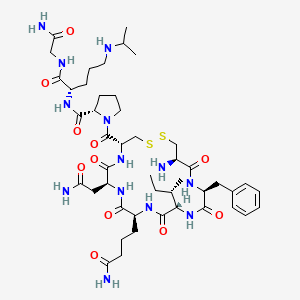

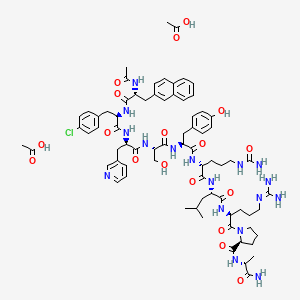

Norleual, also known as Nle-Tyr-Leu-ψ-(CH₂-NH₂)₃-₄-His-Pro-Phe, is a synthetic analog of angiotensin IV. It is recognized for its role as a hepatocyte growth factor (HGF) and c-Met receptor antagonist. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment .

Aplicaciones Científicas De Investigación

Norleual has a wide range of scientific research applications:

Chemistry: Used as a tool to study peptide synthesis and modification.

Biology: Investigated for its role in inhibiting the HGF/c-Met signaling pathway, which is crucial in cell growth, motility, and differentiation.

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tumor growth, metastasis, and angiogenesis

Mecanismo De Acción

Target of Action

Norleual is an angiotensin (Ang) IV analog . Its primary targets are the hepatocyte growth factor (HGF)/c-Met and the AT4 receptor . HGF/c-Met is a critical growth factor system often over-activated in various cancers, contributing significantly to cancer progression, metastasis, and chemotherapeutic resistance .

Mode of Action

This compound acts by blocking HGF dimerization, a process required for its activation . It competitively inhibits the binding of a H3-Hinge peptide sequence to the HGF and binds directly to HGF . This results in the attenuation of the cellular responses of cancer cells to HGF .

Biochemical Pathways

This compound significantly reduces HGF-dependent c-Met and Gab1 phosphorylation . It dramatically reduces the HGF-initiated association between Gab1 and c-Met in HEK293 cells . This leads to the marked attenuation of HGF-dependent c-Met activation and downstream signaling .

Pharmacokinetics

It’s known that this compound can inhibit hgf-dependent signaling, proliferation, migration, and invasion in multiple cell types at concentrations in the picomolar range .

Result of Action

This compound suppresses HGF’s and MSP’s prosurvival effects as well as sensitizing pancreatic cancer cells to gemcitabine in vitro . Most importantly, treatment with this compound in combination with gemcitabine markedly inhibited in-vivo tumor growth beyond the suppression observed with gemcitabine alone .

Análisis Bioquímico

Biochemical Properties

Norleual interacts with the HGF/c-Met pathway, acting as an inhibitor . It exhibits structural homology with the hinge (linker) region of HGF and blocks HGF dimerization, a process required for its activation .

Cellular Effects

This compound can attenuate the cellular responses of cancer cells to HGF . It inhibits HGF-dependent signaling, proliferation, migration, and invasion in multiple cell types .

Molecular Mechanism

This compound competitively inhibits the binding of a H3-Hinge peptide sequence to HGF, and binds directly to HGF . It blocks HGF-dependent c-Met activation and downstream signaling .

Temporal Effects in Laboratory Settings

This compound has been shown to suppress HGF’s and MSP’s prosurvival effects and sensitize pancreatic cancer cells to gemcitabine in vitro .

Dosage Effects in Animal Models

In animal models, this compound in combination with gemcitabine markedly inhibited in-vivo tumor growth .

Metabolic Pathways

Given its role as an HGF/c-Met inhibitor, it likely interacts with enzymes and cofactors involved in this pathway .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Norleual involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound would likely follow similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, are crucial for efficient large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: Norleual undergoes various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids, particularly methionine and cysteine residues.

Reduction: Reduction reactions can be used to reduce disulfide bonds within the peptide.

Substitution: Amino acid residues within this compound can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products: The major products of these reactions are modified peptides with altered biological activities. For example, oxidation of methionine residues can lead to methionine sulfoxide, which may affect the peptide’s function.

Comparación Con Compuestos Similares

Angiotensin IV: The parent compound from which Norleual is derived.

Norleucine: An isomer of leucine, often used in peptide synthesis.

HGF Inhibitors: Other compounds that inhibit the HGF/c-Met pathway, such as crizotinib and cabozantinib.

Uniqueness of this compound: this compound is unique due to its dual role as an angiotensin IV analog and a potent HGF/c-Met inhibitor. This dual functionality allows it to effectively inhibit tumor growth and metastasis, making it a promising candidate for cancer therapy .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H58N8O7/c1-4-5-12-32(42)37(51)47-33(20-28-14-16-31(50)17-15-28)38(52)46-30(19-26(2)3)24-44-34(22-29-23-43-25-45-29)40(54)49-18-9-13-36(49)39(53)48-35(41(55)56)21-27-10-7-6-8-11-27/h6-8,10-11,14-17,23,25-26,30,32-36,44,50H,4-5,9,12-13,18-22,24,42H2,1-3H3,(H,43,45)(H,46,52)(H,47,51)(H,48,53)(H,55,56)/t30-,32-,33?,34-,35-,36-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHDEFSMLITXTG-RZAPKHMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)CNC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H58N8O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Arg8]Vasopressin TFA](/img/structure/B612326.png)